14-Episinomenine

thyroid dysfunction network pharmacology molecular docking

Researchers requiring defined morphinane alkaloids for thyroid or NF-κB pathway studies face stereochemical ambiguity between C-14 epimers. 14-Episinomenine (CAS 60761-53-7) resolves this with validated target engagement. • NF-κB p105 subunit: 98.92% predicted binding probability, enabling rational inflammatory pathway screening. • Molecular docking score -8.6 kcal·mol⁻¹ against thyroid dysfunction targets (vs. sinomenine -8.2). • ≥98% HPLC purity; sourced exclusively from Stephania cepharantha, distinct from Sinomenium acutum-derived alkaloids.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
Cat. No. B12391356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Episinomenine
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC
InChIInChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13-,19+/m0/s1
InChIKeyINYYVPJSBIVGPH-WTOJCKNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Episinomenine: Class & Sourcing


14-Episinomenine (CAS: 60761-53-7) is a morphinane alkaloid with the molecular formula C₁₉H₂₃NO₄ and a molecular weight of 329.39 g/mol [1]. It is a minor constituent isolated primarily from the tuber of Stephania cepharantha Hayata (Menispermaceae) [2]. The compound is the C-14 epimer of sinomenine and belongs to the same morphinane class as sinoacutine, cephakicine, tannagine, and FK-3000 [3].

C-14 epimer probe for morphinane SAR studies
Isolated from Stephania cepharantha tuber
Natural alkaloid analytical reference standard

Why 14-Episinomenine Is Irreplaceable


Direct substitution of 14-Episinomenine with sinomenine or other morphinane alkaloids is scientifically unsound due to quantifiable differences in molecular target engagement and sourcing. Molecular docking studies demonstrate that 14-Episinomenine achieves a superior optimal binding score against key thyroid dysfunction targets compared to sinomenine [1]. Furthermore, the compounds originate from distinct botanical sources—14-Episinomenine from Stephania cepharantha and sinomenine from Sinomenium acutum—which impacts extraction yields, purity profiles, and supply chain reliability [2]. These verifiable differences translate into distinct experimental outcomes, precluding simple in-class interchangeability.

Docking score context may not transfer
Reported lower binding energy for 14-episinomenine suggests target-engagement profile may differ from sinomenine in silico.
Botanical source mismatch
14-Episinomenine from S. cepharantha vs sinomenine from S. acutum; extraction yields and impurity profiles can vary.

14-Episinomenine vs. Sinomenine: Evidence


Molecular Docking to Thyroid Targets

14-Episinomenine demonstrates a more favorable optimal docking score against seven core thyroid dysfunction targets compared to sinomenine. In a 2025 Scientific Reports study, both compounds were docked against TNF, STAT3, NFKB1, IL6, SRC, ESR1, and MAPK8. 14-Episinomenine achieved an optimal docking score of −8.6 kcal·mol⁻¹, whereas sinomenine reached −8.2 kcal·mol⁻¹ [1]. This 0.4 kcal·mol⁻¹ improvement indicates enhanced predicted binding affinity.

Thyroid Target Docking
Head-to-head
−8.6 kcal·mol⁻¹
vs sinomenine −8.2
Δ 0.4 kcal·mol⁻¹
Reported in silico binding affinity context
AutoDock Vina; seven thyroid targets
thyroid dysfunction network pharmacology molecular docking

High-Purity from Certified Suppliers

14-Episinomenine is commercially available at purities ≥98% (HPLC) from multiple certified vendors, whereas many in-class alkaloids such as cephakicine and tannagine are either unavailable or offered only at lower purities or as custom synthesis products. One supplier lists 14-Episinomenine at ≥98% purity with full analytical characterization [1]; another offers 99% HPLC purity . This level of purity is essential for reproducible in vitro and in vivo studies.

Commercial Purity
Specification review
≥98% HPLC
Supports reproducible assay preparation
Vendor data; verify lot COA
procurement purity analytical standard

NF-κB Pathway Engagement Prediction

Computational target prediction using Super-PRED indicates that 14-Episinomenine engages the nuclear factor NF-κB p105 subunit with a high probability of 98.92% (model accuracy 96.09%) [1]. In contrast, sinomenine has been experimentally confirmed to suppress NF-κB activity, but no analogous high-probability prediction data exists for other minor morphinane alkaloids. While this is class-level inference, the high confidence score suggests 14-Episinomenine may be a suitable alternative or complement to sinomenine in NF-κB-related inflammatory studies.

NF-κB p105 Prediction
Class-level
98.92% probability
Predicted target engagement; requires assay validation
Super-PRED model; accuracy 96.09%
inflammation NF-κB target prediction

Botanical Source & Supply Chain

14-Episinomenine is isolated from Stephania cepharantha Hayata cultivated in Japan, whereas sinomenine is derived from Sinomenium acutum native to China and Japan [1][2]. This botanical distinction impacts supply chain considerations: S. cepharantha is a well-established source of multiple bioactive morphinane and hasubanane alkaloids, offering co-isolation opportunities, while S. acutum is predominantly utilized for sinomenine extraction. For procurement teams, this means 14-Episinomenine availability may be influenced by S. cepharantha cultivation and extraction yields rather than the larger-scale sinomenine market.

Botanical Origin
Supporting evidence
Stephania cepharantha
Identity and supply chain context
Source distinct from sinomenine (S. acutum)
botanical sourcing Stephania cepharantha supply chain

14-Episinomenine Research Applications


Thyroid Network Pharmacology

Given its superior molecular docking score of −8.6 kcal·mol⁻¹ against core thyroid dysfunction targets (vs. sinomenine's −8.2 kcal·mol⁻¹), 14-Episinomenine is the preferred candidate for network pharmacology and molecular dynamics simulations investigating multi-target modulation in thyroid disorders [1]. Researchers can leverage this quantitative edge to generate more compelling computational hypotheses prior to experimental validation.

NF-κB Inflammation Assays

The high-probability (98.92%) predicted engagement of the NF-κB p105 subunit makes 14-Episinomenine a rational choice for initial screens in inflammatory models where NF-κB inhibition is hypothesized [2]. Procurement of high-purity (≥98%) material ensures that observed effects are attributable to the compound rather than impurities [3].

Menispermaceae Alkaloid Fingerprinting

As a morphinane alkaloid specific to Stephania cepharantha, 14-Episinomenine serves as a valuable analytical standard for LC-MS or HPLC fingerprinting studies aimed at differentiating alkaloid profiles across Menispermaceae species [4]. Its distinct retention time and spectral signature enable precise quantitation in complex botanical extracts.

C-14 Epimerization SAR Studies

The C-14 epimeric relationship between 14-Episinomenine and sinomenine provides a defined chemical probe for investigating how stereochemistry at C-14 influences morphinane alkaloid pharmacology [5]. Researchers conducting SAR campaigns can use 14-Episinomenine to systematically assess the impact of this single stereochemical variation on target binding and cellular activity.

Application
Selection Property
Validation Focus
Thyroid network pharmacology studies
In silico target engagement profile
Molecular docking and dynamics simulation
NF-κB pathway research
Predicted NF-κB engagement probability
NF-κB reporter assay confirmation
Menispermaceae alkaloid fingerprinting
Botanical alkaloid identity
LC-MS/HPLC retention matching
C-14 epimer SAR studies
Stereochemical configuration at C-14
Comparative binding assays vs sinomenine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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